benzyl N-(4-hydrazinylbutyl)carbamate

Description

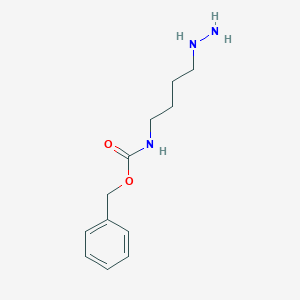

Benzyl N-(4-hydrazinylbutyl)carbamate is a carbamate derivative featuring a benzyloxycarbonyl (Cbz) protecting group attached to a hydrazinylbutylamine backbone. The benzyl carbamate moiety serves as a protective group for amines, commonly used in peptide synthesis and drug development to prevent undesired side reactions .

Properties

Molecular Formula |

C12H19N3O2 |

|---|---|

Molecular Weight |

237.30 g/mol |

IUPAC Name |

benzyl N-(4-hydrazinylbutyl)carbamate |

InChI |

InChI=1S/C12H19N3O2/c13-15-9-5-4-8-14-12(16)17-10-11-6-2-1-3-7-11/h1-3,6-7,15H,4-5,8-10,13H2,(H,14,16) |

InChI Key |

FGXVGTWZQKVXCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCNN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(4-hydrazinylbutyl)carbamate typically involves the reaction of benzyl chloroformate with 4-hydrazinylbutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethyl acetate, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and yield. This method allows for precise control over reaction conditions, such as temperature and pressure, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-(4-hydrazinylbutyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or iodomethane.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of this compound oxide.

Reduction: Reduction reactions can produce this compound hydride.

Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

Benzyl N-(4-hydrazinylbutyl)carbamate has several scientific research applications, including:

Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry: It can be employed in the production of materials and chemicals with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which benzyl N-(4-hydrazinylbutyl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Benzyl N-(4-Cyanophenyl)carbamate

- Structure: Substituted phenyl group with a cyano (–CN) substituent.

- Synthesis: Reacts 4-aminobenzonitrile with benzyl chloroformate in THF/water with K₂CO₃, yielding 95% under mild conditions .

Benzyl N-(4-Pyridyl)carbamate

- Structure : Pyridine ring instead of a hydrazinylbutyl chain.

- Synthesis: Derived from 4-aminopyridine and benzyl chloroformate, forming N–H⋯N hydrogen bonds in its crystal lattice .

- Key Differences : The pyridyl group introduces aromaticity and basicity, influencing solubility and metal-coordination capabilities, unlike the aliphatic hydrazine moiety.

Benzyl N-[4-(Cyclohexylcarbamoyl)benzyl]carbamate

- Structure : Cyclohexylcarbamoyl substituent on the benzyl group.

- Properties : Higher molecular weight (366.45 g/mol) and lipophilicity due to the cyclohexyl group, contrasting with the polar hydrazine group .

Physicochemical Properties

*Estimated based on analogous structures.

Crystallographic and Hydrogen-Bonding Features

- Benzyl Carbamates : and highlight that benzyl carbamates often form N–H⋯O and O–H⋯O hydrogen bonds in their crystal structures, creating layered networks .

- Hydrazine-Specific Interactions : The hydrazinylbutyl chain in the target compound could enable additional hydrogen bonding or coordination chemistry, though direct crystallographic data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.